molecular formula C5H7NO2 B3346306 (3R)-3-methylpyrrolidine-2,5-dione CAS No. 117307-07-0

(3R)-3-methylpyrrolidine-2,5-dione

Cat. No.: B3346306
CAS No.: 117307-07-0
M. Wt: 113.11 g/mol
InChI Key: KAJJUFUPJGVIFJ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Methylpyrrolidine-2,5-dione is a chiral succinimide derivative that serves as a versatile and privileged scaffold in modern medicinal chemistry and anticonvulsant research . The pyrrolidine-2,5-dione core, also known as a succinimide, is a saturated heterocycle characterized by sp3-hybridization and non-planarity, which allows for extensive three-dimensional exploration of pharmacophore space . This structure is a key pharmacophore in several central nervous system (CNS) active agents, most notably the anticonvulsant drug ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) . Research Applications and Value: The primary research value of this compound lies in its use as a building block for the design and synthesis of novel bioactive molecules. Recent scientific literature demonstrates significant interest in 3-substituted pyrrolidine-2,5-dione derivatives, particularly for investigating new antiseizure medications and treatments for neuropathic pain . The chirality of the (3R)-enantiomer is of critical importance, as the different spatial orientation of substituents can lead to a distinct biological profile due to differential binding to enantioselective protein targets . Researchers utilize this compound to develop potential multi-functional agents that may act via mechanisms such as interaction with neuronal voltage-sensitive sodium and T-type calcium channels . Note on Use: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle all chemicals with appropriate safety precautions. Please be advised: Specific pharmacological, toxicological, and safety data for the pure (R)-enantiomer may be limited in the public domain and should be established by the researching laboratory.

Properties

IUPAC Name

(3R)-3-methylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJJUFUPJGVIFJ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemical Applications

  • Building Block in Synthesis :
    • (3R)-3-methylpyrrolidine-2,5-dione serves as a crucial intermediate in the synthesis of more complex molecules. Its pyrrolidine ring structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
  • Chemical Reactions :
    • The compound can undergo multiple reactions:
      • Oxidation : Forms oxo derivatives using agents like potassium permanganate.
      • Reduction : Can be reduced to different forms with lithium aluminum hydride.
      • Substitution Reactions : Participates in reactions where functional groups are replaced under various conditions.

Biological Applications

  • Enzyme Interaction Studies :
    • The compound is used in biological research to study enzyme interactions and metabolic pathways. Its stereochemistry significantly influences its binding affinity to various enzymes and receptors, which is critical for understanding its biological effects.
  • Pharmacological Potential :
    • Recent studies have highlighted its potential as a therapeutic agent. For instance, derivatives of this compound have shown promising results as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme associated with cancer progression and immune regulation . This suggests potential applications in cancer treatment.

Pharmaceutical Applications

  • Migraine Treatment :
    • Derivatives of this compound have been explored for their efficacy in treating migraines and other neurological disorders mediated by the calcitonin gene-related peptide (CGRP) pathway. These compounds demonstrate significant promise in developing new migraine therapies .
  • Antinociceptive Activity :
    • Research has demonstrated that certain derivatives exhibit antinociceptive (pain-relieving) and antiallodynic (sensitivity-reducing) activities in mouse models. For instance, specific compounds showed effectiveness in reducing pain responses in models of neuropathic pain .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Chemical SynthesisBuilding block for complex moleculesVersatile due to pyrrolidine ring structure
Enzyme InteractionStudies on metabolic pathwaysInfluences binding affinity due to stereochemistry
PharmacologyIDO1 inhibitors for cancer treatmentPotential to modulate immune response
NeurologyCGRP pathway modulation for migraine treatmentPromising results in clinical trials
Pain ManagementAntinociceptive and antiallodynic activityEffective in mouse models for neuropathic pain

Case Studies

  • Antinociceptive Activity Study :
    • A study evaluated several derivatives of this compound for their analgesic properties in established pain models. Compounds tested showed significant reduction in pain behaviors, particularly in formalin-induced tonic pain models and oxaliplatin-induced neuropathy .
  • Cancer Treatment Research :
    • Investigations into the IDO1 inhibition potential of pyrrolidine-2,5-dione derivatives revealed their ability to enhance T-cell proliferation while reducing immunosuppressive effects associated with cancer progression. This positions these compounds as potential candidates for immunotherapy .

Mechanism of Action

The mechanism by which (3R)-3-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The activity and physicochemical properties of diketopiperazines are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis with key analogues:

3-Substituted Pyrrolidine-2,5-Diones

(3Z,6S)-3-Benzylidene-6-Isobutylpiperazine-2,5-Dione (Compound 6, )

  • Structure : Aromatic benzylidene group at position 3 and isobutyl at position 5.
  • Activity : Exhibited anti-H1N1 activity with IC50 = 28.9 ± 2.2 μM .
  • Comparison : The aromatic substituent likely enhances viral inhibition compared to the simpler methyl group in (3R)-3-methylpyrrolidine-2,5-dione. Stereochemistry (Z vs. R) may further modulate target binding.

3-Methyl-3-Propylpyrrolidine-2,5-Dione () Structure: Two alkyl groups (methyl and propyl) at position 3. Activity: No biological data reported. Comparison: Increased steric bulk at position 3 may reduce solubility or membrane permeability relative to the single methyl group in the target compound.

3-Substituted Heterocyclic Derivatives

3-(1H-Indol-3-yl)Pyrrolidine-2,5-Dione Derivatives () Structure: Indole moiety at position 3.

Biological Activity

(3R)-3-methylpyrrolidine-2,5-dione, commonly referred to as a derivative of pyrrolidine-2,5-dione, has garnered attention in recent years due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in oncology and neurology. Below, we explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Indoleamine 2,3-Dioxygenase Inhibition :
    • This compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of L-tryptophan along the kynurenine pathway. This pathway is crucial for immune modulation and has implications in cancer immunotherapy . By inhibiting IDO1, the compound can enhance T-cell proliferation and reduce immune tolerance in tumor microenvironments.
  • CGRP Receptor Modulation :
    • The compound has also been studied for its role in modulating calcitonin gene-related peptide (CGRP) receptors. CGRP is implicated in migraine pathophysiology and other neurological disorders. Inhibiting CGRP signaling may provide therapeutic benefits for migraine sufferers and those with other CGRP-related conditions .

Cancer Treatment

Research indicates that this compound derivatives could be effective in treating various cancers by targeting IDO1. The inhibition of this enzyme can potentially increase the efficacy of existing cancer therapies by enhancing anti-tumor immunity.

Neurological Disorders

The modulation of CGRP receptors suggests that this compound could be beneficial in treating migraines and possibly other neurological conditions. Studies have shown promising results in reducing migraine frequency and severity through CGRP antagonism .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its derivatives:

StudyBiological ActivityFindings
Munn et al. (2015)IDO1 InhibitionDemonstrated that IDO1 inhibition leads to enhanced T-cell responses in tumor models .
ResearchGate Study (2019)Antimicrobial ActivitySynthesized novel derivatives showing moderate antibacterial activity against E. coli and S. aureus with inhibition zones of 17 mm and 15 mm respectively .
MDPI Study (2022)Antinociceptive EffectsCompounds derived from this structure exhibited significant antinociceptive effects in formalin-induced pain models .

Q & A

Q. What computational tools predict the stability and reactivity of this compound derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict reaction pathways (e.g., ring-opening). Molecular dynamics simulations model membrane permeability, while COSMO-RS predicts solubility in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-methylpyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
(3R)-3-methylpyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.